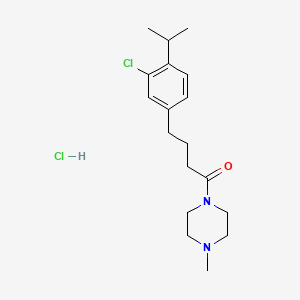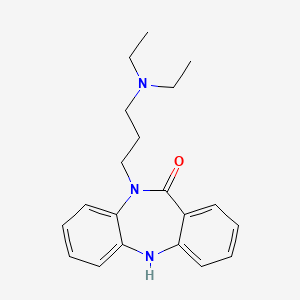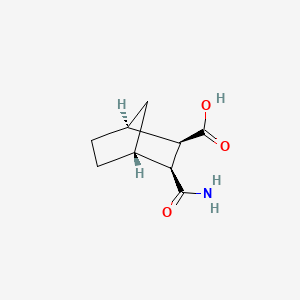
1,2,3,4,5,8-Hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,8-Hexahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, resulting in a compound that retains some of the structural features of naphthalene but with different chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,8-Hexahydronaphthalene can be synthesized through the partial hydrogenation of naphthalene. This process typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods
In an industrial setting, the hydrogenation of naphthalene is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the aromatic rings without over-reduction.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,8-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Further reduction can lead to the formation of decahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene.
Substitution: Halogenated derivatives of hexahydronaphthalene.
Aplicaciones Científicas De Investigación
1,2,3,4,5,8-Hexahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of partially hydrogenated aromatic systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,8-Hexahydronaphthalene involves its interaction with molecular targets through its partially hydrogenated aromatic system. The compound can participate in various chemical reactions due to the presence of both saturated and unsaturated carbon atoms. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparación Con Compuestos Similares
Similar Compounds
Decahydronaphthalene: Fully hydrogenated naphthalene with the formula C₁₀H₁₈.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with the formula C₁₀H₁₂.
Uniqueness
1,2,3,4,5,8-Hexahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties compared to fully hydrogenated or less hydrogenated derivatives. Its partially hydrogenated structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
36231-13-7 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2 |
Clave InChI |
CCLPTDRLVDMCRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)

![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)



![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
